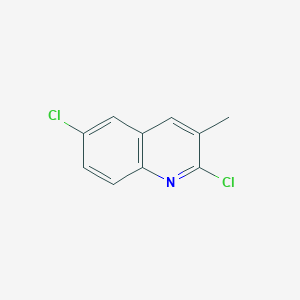

2,6-Dichloro-3-methylquinoline

Description

Properties

IUPAC Name |

2,6-dichloro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCCQISMNZBKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577118 | |

| Record name | 2,6-Dichloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132118-32-2 | |

| Record name | 2,6-Dichloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132118-32-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Retrosynthetic Analysis and Strategic Overview

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-methylquinoline

This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The quinoline scaffold is a core component in numerous pharmacologically active agents, exhibiting a wide range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel therapeutic candidates.[3] This document outlines plausible and established synthetic routes, detailing the underlying reaction mechanisms and providing practical, step-by-step protocols for its preparation.

A logical retrosynthetic analysis of this compound suggests several viable synthetic disconnections. The most direct approaches involve the construction of the quinoline core from an appropriately substituted aniline, a cornerstone of classical quinoline synthesis. Two primary retrosynthetic pathways are considered here:

-

Combes Synthesis Approach: This strategy involves disconnecting the C4-N1 and C4a-C8a bonds, leading back to a 4-chloroaniline precursor and a β-dicarbonyl compound. This is often a robust method for generating substituted quinolines.[1][4]

-

Modified Conrad-Limpach/Knorr Approach: This pathway involves the reaction of an aniline with a β-ketoester. Depending on the reaction conditions, this can lead to either a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (Knorr) intermediate, which can then be subsequently chlorinated.[5][6][7]

This guide will focus on a practical and efficient pathway that combines elements of these classical methods: the cyclization of an enamine derived from 4-chloroaniline, followed by a chlorination step to yield the final product.

Overall Synthetic Workflow

Caption: A three-part workflow for the synthesis of this compound.

Detailed Synthetic Route: A Step-by-Step Guide

This section details a reliable three-step synthesis starting from commercially available 4-chloroaniline and ethyl 2-methylacetoacetate.

Step 1: Synthesis of Ethyl 3-((4-chlorophenyl)amino)-2-methylbut-2-enoate (Enamine Intermediate)

The initial step is a condensation reaction between 4-chloroaniline and the β-ketoester, ethyl 2-methylacetoacetate, to form the key enamine intermediate. This reaction is typically catalyzed by a small amount of acid to facilitate the dehydration process.

Reaction Mechanism: Enamine Formation

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3-methylquinoline

This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted quinoline, this molecule serves as a versatile scaffold for developing novel therapeutic agents and functional materials. This document moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, reactivity, and safe handling, grounded in established chemical principles.

This compound is a solid, crystalline compound at room temperature.[1] The presence of two chlorine atoms and a methyl group on the quinoline core dictates its solubility, reactivity, and spectroscopic signature. The molecule's fundamental properties are summarized below, providing a baseline for experimental design.

| Property | Value | Source |

| CAS Number | 132118-32-2 | [2] |

| Molecular Formula | C₁₀H₇Cl₂N | [2] |

| Molecular Weight | 212.08 g/mol | [2] |

| Appearance | White to tan crystalline powder | [1] |

| Melting Point | 161-164 °C | [1][3] |

| Boiling Point | 172 °C @ 13 mmHg | [1] |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature, in a well-sealed container | [1][2] |

Synthesis Pathway: A Validated Laboratory Protocol

The synthesis of substituted quinolines can be achieved through various established name reactions, such as the Skraup or Conrad-Limpach syntheses.[4][5] For this compound, a logical and efficient approach involves the cyclization of a suitably substituted aniline with a β-dicarbonyl compound, followed by chlorination. The following protocol describes a robust method for its preparation.

Causality of Experimental Design: This pathway is chosen for its reliability and the commercial availability of the precursors. The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for converting hydroxyquinolines (or their tautomeric quinolinone forms) into the corresponding chloro-derivatives.[1][6]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Chloro-3-methyl-1H-quinolin-2-one

-

Reagent Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-chloroaniline (12.75 g, 0.1 mol).

-

Solvent & Reagent Addition: Add Dowtherm A (100 mL) as a high-boiling solvent. Begin stirring and heat the mixture to 100 °C.

-

Reactant Addition: Add ethyl 2-methylacetoacetate (15.86 g, 0.11 mol) dropwise over 30 minutes.

-

Reaction: After the addition is complete, increase the temperature and heat the mixture to reflux (approx. 250-260 °C) for 2 hours. The cyclization reaction is driven by the high temperature, which facilitates the elimination of ethanol and water.

-

Workup: Allow the reaction mixture to cool to below 100 °C. Carefully pour the mixture into hexane (400 mL) to precipitate the product.

-

Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with fresh hexane (2 x 50 mL).

-

Purification: Dry the crude product in a vacuum oven. The resulting 6-chloro-3-methyl-1H-quinolin-2-one can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude 6-chloro-3-methyl-1H-quinolin-2-one (9.68 g, 0.05 mol).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 30 mL, 0.32 mol) to the flask. The POCl₃ acts as both the chlorinating agent and the solvent.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring in a fume hood. This step quenches the excess POCl₃ and is highly exothermic.

-

Neutralization & Precipitation: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

Spectroscopic Characterization Profile

Accurate characterization is essential for verifying the structure and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the molecule's structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | δ ~2.5-2.7 ppm (s, 3H): Singlet for the C3-methyl protons. δ ~7.6-8.2 ppm (m, 4H): A complex multiplet region for the four aromatic protons on the quinoline core. The proton at C4 will likely be the most downfield singlet/narrow doublet within this region. |

| ¹³C NMR | δ ~18-22 ppm: C3-methyl carbon. δ ~120-150 ppm: Multiple signals corresponding to the 10 carbons of the quinoline ring. Carbons attached to chlorine (C2, C6) and nitrogen (C2, C8a) will be significantly shifted. |

| Mass Spec (EI) | m/z ~211/213/215: A characteristic molecular ion (M⁺) cluster with an approximate ratio of 9:6:1, indicative of a molecule containing two chlorine atoms. Key Fragments: Loss of Cl (M-35), loss of CH₃ (M-15), and subsequent fragmentation of the quinoline ring. |

| FT-IR (KBr) | ~3050-3100 cm⁻¹: Aromatic C-H stretch. ~1600, 1550, 1480 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations. ~1000-1200 cm⁻¹: C-Cl stretching vibrations. ~2920, 2850 cm⁻¹: Aliphatic C-H stretch from the methyl group. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its functional groups: the electron-deficient pyridine ring, the chlorinated benzene ring, and the methyl group.

Caption: Key reactivity sites on the this compound scaffold.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is highly activated towards nucleophilic displacement. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate. This position is the primary site for introducing nucleophiles such as amines, alkoxides, or thiolates, making it a cornerstone for library synthesis in drug discovery. The C6-chloro is a standard aryl chloride and is much less reactive towards SₙAr.

-

Electrophilic Aromatic Substitution (SₑAr): The quinoline ring system is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene.[4] Any substitution (e.g., nitration, sulfonation) is expected to occur on the benzene portion of the ring system, primarily at the C5 and C8 positions.[4][7] The presence of the deactivating chloro group at C6 will further disfavor substitution and direct incoming electrophiles to the C5 and C7 positions.

-

Palladium-Catalyzed Cross-Coupling: Both C-Cl bonds can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The C2-Cl bond is generally more reactive, allowing for selective functionalization. This enables the introduction of aryl, vinyl, or amino groups, significantly expanding the molecular diversity achievable from this scaffold.[8]

-

Reactions of the Methyl Group: The C3-methyl group can be a handle for further functionalization. Under strong oxidizing conditions, it can be converted to a carboxylic acid. It can also undergo condensation reactions at the benzylic position if treated with a strong base.

Potential Applications in Research and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs, including antimalarials (e.g., chloroquine) and kinase inhibitors for cancer therapy.[9] this compound is a valuable building block for:

-

Kinase Inhibitor Scaffolds: The 2-position can be functionalized with various amine-containing fragments to target the ATP-binding site of protein kinases, a common strategy in modern oncology drug design.

-

Antimicrobial and Antiviral Agents: The diverse substitution patterns possible on the quinoline core allow for the exploration of new antimicrobial and antiviral pharmacophores.

-

Materials Science: Substituted quinolines are used as ligands in organometallic catalysis and can be incorporated into polymers or organic light-emitting diodes (OLEDs) due to their electronic and photophysical properties.[9]

Safety, Handling, and Hazard Management

While a specific safety data sheet for this compound is not widely available, data from the closely related 2,6-dichloroquinoline provides a strong basis for hazard assessment.[3][10]

-

Primary Hazards:

-

Recommended Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Avoid inhalation of dust and contact with skin and eyes.

References

-

Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

-

American Elements. 2, 6-Dichloro-3-methylquinoline, min 97%. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 607502, 2,6-Dichloroquinoline. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11926, 3-Methylquinoline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4324619, 2,6-Dichloro-4-phenylquinoline. Available from: [Link]

-

Toste, F. D., & Toste, D. F. (2001). Reactivity of Quinoline- and Isoquinoline-Based Heteroaromatic Substrates in Palladium(0)-Catalyzed Benzylic Nucleophilic Substitution. Organic Letters, 3(13), 1965-1968. Available from: [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

-

Romero-González, R., Garrido Frenich, A., & Martínez Vidal, J. L. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(22), 6757-6766. Available from: [Link]

-

Besson, T., & Thiéry, V. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(22), 5467. Available from: [Link]

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266-14280. Available from: [Link]

-

PrepChem.com. Synthesis of 2,6-dichloroquinoxaline. Available from: [Link]

-

Chemistry Learning. (2020). Reactivity of Quinoline. YouTube. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2,6-Dichloroquinoline 97 1810-72-6 [sigmaaldrich.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. iipseries.org [iipseries.org]

- 6. prepchem.com [prepchem.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]

- 10. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6-Dichloro-4-phenylquinoline | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Chlorinated Quinolines: A Technical Guide for Drug Discovery and Development

Foreword

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine rings, has long been a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents.[1][2] The introduction of chlorine substituents onto this privileged structure dramatically modulates its physicochemical properties, often enhancing its biological efficacy and leading to the discovery of potent drugs. This technical guide provides an in-depth exploration of the diverse biological activities of chlorinated quinolines, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities and opportunities within this chemical space. We will delve into the established and emerging therapeutic applications, elucidate the intricate mechanisms of action, and provide practical insights into the experimental evaluation of these versatile compounds.

A Spectrum of Biological Activities: From Infectious Diseases to Oncology

Chlorinated quinolines exhibit a remarkable range of biological activities, a testament to their ability to interact with a multitude of biological targets.[3][4] This versatility has led to their investigation and application across various therapeutic areas.

Antimalarial Activity: The Historical Bedrock

The most renowned application of chlorinated quinolines lies in the treatment of malaria. Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial drug for decades. Its efficacy stems from its ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

Mechanism of Action: Inside the parasite's digestive vacuole, chloroquine, a weak base, becomes protonated and concentrated. It then binds to heme, a toxic byproduct of hemoglobin digestion, preventing its polymerization into non-toxic hemozoin. The accumulation of free heme leads to oxidative stress and parasite death.

However, the emergence of chloroquine-resistant strains of P. falciparum has necessitated the development of new antimalarial agents. Research continues to explore novel chlorinated quinoline derivatives and combination therapies to combat resistance.[5][6]

Anticancer Activity: A New Frontier

In recent years, chlorinated quinolines, particularly chloroquine and its hydroxylated analog hydroxychloroquine, have been repurposed for their potential as anticancer agents.[7] Their activity has been observed against a range of cancer cell lines, including breast (MCF-7) and lung (A549) cancer.[7][8]

Mechanisms of Anticancer Action: The anticancer effects of chlorinated quinolines are multifactorial and involve the modulation of several key cellular processes:

-

Autophagy Inhibition: Chloroquine disrupts lysosomal function by increasing the intralysosomal pH, thereby inhibiting the fusion of autophagosomes with lysosomes. This blockage of the autophagic flux leads to the accumulation of cellular waste and can trigger apoptosis in cancer cells that rely on autophagy for survival.

-

Modulation of Signaling Pathways: Chloroquine has been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, including the PI3K/AKT/mTOR pathway.[9][10][11] It can also target specific kinases like choline kinase alpha (CHKA) and enzymes involved in glycolysis, such as phosphofructokinase, muscle type (PFKM).[10]

-

Induction of Apoptosis: By inducing the secretion of the tumor suppressor protein Par-4 and generating reactive oxygen species (ROS), chloroquine can promote programmed cell death in cancer cells.[11][12]

The ability of chlorinated quinolines to sensitize cancer cells to conventional chemotherapeutics has also sparked interest in their use as adjuvant therapies.[13]

Antimicrobial Activities: A Broad Spectrum of Efficacy

Chlorinated quinolines have demonstrated significant activity against a variety of microbial pathogens, including bacteria, fungi, and viruses.

-

Antibacterial Activity: The antibacterial effects of chlorinated quinolines are often attributed to their ability to intercalate with bacterial DNA and inhibit topoisomerase enzymes, which are essential for DNA replication.[14]

-

Antifungal Activity: Several chlorinated quinoline derivatives have shown promising antifungal activity against pathogenic fungi like Candida species and dermatophytes.[15][16][17] The proposed mechanism involves the disruption of fungal cell membrane integrity, leading to increased permeability and the release of cellular contents.[18][19][20]

-

Antiviral Activity: The antiviral properties of chlorinated quinolines have been investigated against a range of viruses, including enveloped viruses like the dengue virus and coronaviruses.[4][21][22][23] Their mechanism of action is often linked to the inhibition of viral entry and replication by interfering with endosomal acidification, a crucial step for the release of the viral genome into the host cell cytoplasm.[22]

Anti-inflammatory and Neuro-modulatory Effects

Beyond their antimicrobial and anticancer properties, chlorinated quinolines also possess immunomodulatory and neuro-active capabilities.

-

Anti-inflammatory Activity: Hydroxychloroquine is widely used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Its anti-inflammatory effects are mediated through the suppression of pro-inflammatory cytokine production and the modulation of immune cell function.

-

Neuroactivity and Neurotoxicity: The interaction of chlorinated quinolines with the central nervous system is complex, exhibiting both potential neuroprotective and neurotoxic effects.[24][25] Some derivatives have been investigated for their potential in treating neurodegenerative diseases.[24][25] However, neurotoxic side effects, such as retinopathy and peripheral neuropathy, have been associated with long-term use of certain chlorinated quinolines, necessitating careful monitoring.[26][27]

Structure-Activity Relationships: The Influence of Chlorine Substitution

The position and number of chlorine atoms on the quinoline ring profoundly influence the biological activity of these compounds. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

-

Antimalarial Activity: For 4-aminoquinolines like chloroquine, the presence of a chlorine atom at the 7-position of the quinoline ring is critical for antimalarial activity.

-

Anticancer Activity: The SAR for anticancer activity is more complex and appears to be dependent on the specific cancer cell line and the overall substitution pattern. However, the presence of a chlorine atom can significantly impact the compound's lipophilicity and its ability to accumulate in acidic organelles like lysosomes.

-

Antimicrobial Activity: Studies on antibacterial and antifungal quinolones have shown that the presence of a fluorine atom at the 6-position and a piperazine ring at the 7-position can broaden the spectrum of activity and increase potency.[14] While not chlorine, this highlights the importance of halogenation in modulating antimicrobial efficacy.

Further research into the SAR of polychlorinated quinolines is warranted to fully explore their therapeutic potential.

Data Presentation: A Comparative Overview of Biological Activities

To provide a clear and concise summary of the biological activities of various chlorinated quinolines, the following tables present key quantitative data from the literature.

Table 1: Anticancer Activity of Selected Chlorinated Quinolines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chloroquine | MCF-7 (Breast) | 1.27 - 1.50 | [7] |

| Chloroquine | A549 (Lung) | 33 - 52 | [8][28] |

| 3-phenyltrifluoromethyl quinoline derivative | MCF-7 (Breast) | 0.004 | [7] |

Table 2: Antiviral Activity of Selected Chlorinated Quinolines

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Chloroquine | HCoV-OC43 | HEL | 0.12 - 12 | [22] |

| Hydroxychloroquine | HCoV-OC43 | HEL | 0.12 - 12 | [22] |

Table 3: Antifungal Activity of Selected Chlorinated Quinolines

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Quinoline Derivative 5 | Dermatophytes | 12.5 - 25 | [15] |

Experimental Protocols: Methodologies for Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of chlorinated quinolines.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chlorinated quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of the chlorinated quinoline compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity: Inhibition of LPS-Induced Cytokine Production

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80-90% confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of the chlorinated quinoline compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production by the compounds compared to the LPS-stimulated control.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological effects of chlorinated quinolines, visual representations of their mechanisms of action and the experimental workflows used to study them are invaluable.

Caption: Anticancer signaling pathways inhibited by Chloroquine.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Chlorinated quinolines represent a fascinating and enduring class of bioactive molecules with a broad and expanding range of therapeutic applications. From their historical role in combating malaria to their emerging potential in oncology and infectious diseases, these compounds continue to be a rich source of inspiration for drug discovery. A thorough understanding of their diverse mechanisms of action, coupled with a systematic exploration of their structure-activity relationships, will be paramount in designing next-generation chlorinated quinoline-based drugs with enhanced efficacy and improved safety profiles. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to confidently explore the vast potential of this remarkable chemical scaffold.

References

-

Biological Activities of Quinoline Derivatives. (2025). ResearchGate. [Link]

-

Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). National Institutes of Health. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). National Center for Biotechnology Information. [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]

-

EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. (n.d.). ResearchGate. [Link]

-

IC 50 values (µM) of the compounds in A549, MCF-7, and NIH3T3 cell lines. (n.d.). ResearchGate. [Link]

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate. [Link]

-

Simultaneous determination of chloroanilines and chloronitrobenzenes in different environmental waters. (n.d.). ResearchGate. [Link]

-

Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. (2023). PubMed. [Link]

-

Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. (2024). National Center for Biotechnology Information. [Link]

-

Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. (2020). National Institutes of Health. [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). ResearchGate. [Link]

-

(PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). ResearchGate. [Link]

-

Chloroquine Enhances Chemosensitivity of Breast Cancer via mTOR Inhibition. (n.d.). MDPI. [Link]

-

Determination of chlorinated paraffins in environmental samples. (2012). Diva-Portal.org. [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2025). MDPI. [Link]

-

Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). ACS Publications. [Link]

-

Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI. [Link]

-

Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (n.d.). MDPI. [Link]

-

Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. (n.d.). National Center for Biotechnology Information. [Link]

-

Structure--activity relationship of quinolones. (n.d.). PubMed. [Link]

-

New Study Shows Promise for Repurposing Anti-Malarial Drug for Cancer Treatment. (2017). University of Kentucky. [Link]

-

Quinolines in clothing textiles-A source of human exposure and wastewater pollution? (2025). ResearchGate. [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (n.d.). RSC Publishing. [Link]

-

Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (2021). Nature. [Link]

-

Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. (n.d.). National Center for Biotechnology Information. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

-

Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (n.d.). National Center for Biotechnology Information. [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). PubMed. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). MDPI. [Link]

-

Effects of the quinoline derivatives quinine, quinidine, and chloroquine on neuromuscular transmission. (1996). Mayo Clinic Proceedings. [Link]

-

Selected quinoline derivatives with antifungal activity. (n.d.). ResearchGate. [Link]

-

Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect. (2025). PubMed. [Link]

-

Guidelines for the in vitro determination of anti‐inflammatory activity. (n.d.). ResearchGate. [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (n.d.). National Center for Biotechnology Information. [Link]

-

CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. (2023). bioRxiv. [Link]

-

Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). PubMed. [Link]

-

Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2025). ResearchGate. [Link]

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. [Link]

-

Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI. [Link]

-

In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. (n.d.). Phcogj.com. [Link]

-

Neurotoxic effects of chloroquine and its main transformation product formed after chlorination. (2025). ResearchGate. [Link]

-

The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway. (2025). National Center for Biotechnology Information. [Link]

-

Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. [Link]

-

Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Semantic Scholar. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Study Shows Promise for Repurposing Anti-Malarial Drug for Cancer Treatment | UKNow [uknow.uky.edu]

- 13. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. malariaworld.org [malariaworld.org]

- 23. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 27. researchgate.net [researchgate.net]

- 28. phcogj.com [phcogj.com]

The Dichloroquinoline Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dichloroquinoline scaffold represents a cornerstone in medicinal chemistry, most famously as the key structural motif in the pivotal antimalarial drug, chloroquine. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of dichloroquinolines. It offers a detailed examination of the classical and modern synthetic routes, complete with step-by-step experimental protocols and mechanistic insights. Furthermore, this guide delves into the expanding pharmacological landscape of dichloroquinoline derivatives, moving beyond their antimalarial origins to their significant potential as anticancer, antibacterial, and antifungal agents. Through a synthesis of historical context, detailed chemical methodologies, and current pharmacological data, this document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic core.

A Historical Perspective: From Antimalarial Genesis to a New Era of Drug Discovery

The story of dichloroquinolines is inextricably linked with the global fight against malaria. While quinine, a natural alkaloid from the cinchona tree, was the first effective treatment, the need for synthetic alternatives spurred significant research in the early 20th century.

The Dawn of the 4-Aminoquinolines

The journey began in the 1930s at the laboratories of IG Farben in Germany. In 1934, Hans Andersag and his team synthesized a 4-aminoquinoline compound they named "Resochin"[1]. This compound was the result of a systematic search for quinine substitutes. However, it was initially deemed too toxic for human use and was consequently set aside. A patent filed by IG Farben in 1937 first reported the synthesis of the crucial intermediate, 4,7-dichloroquinoline[2].

A World War and the Rediscovery of a Wonder Drug

The advent of World War II dramatically shifted the landscape of antimalarial drug research. The fall of the Dutch East Indies to Japan in 1942 cut off the Allied forces from their primary source of quinine. This critical shortage prompted an intensive, international effort to find a synthetic replacement.

During the North African campaign, French soldiers captured a supply of a German antimalarial called "Sontochin," a methyl-substituted analogue of Resochin[1]. This compound was sent to the United States for analysis, reigniting interest in the 4-aminoquinoline scaffold. American researchers, as part of a massive government-sponsored antimalarial drug development program, synthesized and tested thousands of compounds. Their work led them to a compound they named chloroquine, which demonstrated significant therapeutic value[3]. In a twist of fate, it was later discovered that chloroquine was identical to the "toxic" Resochin synthesized a decade earlier[1]. Chloroquine was introduced into clinical practice in 1947 and, for decades, served as a cornerstone of malaria prophylaxis and treatment[3].

The widespread use of chloroquine was made possible by the development of efficient and scalable synthetic routes to its key precursor, 4,7-dichloroquinoline. Chemists at Winthrop Chemical Co. were instrumental in developing a robust synthesis, allowing for the large-scale production of this vital intermediate[2].

The Synthetic Arsenal: Constructing the Dichloroquinoline Core

The synthesis of the quinoline ring system is a well-established field of organic chemistry, with several named reactions providing versatile entry points to this scaffold. The synthesis of dichloroquinolines often employs modifications of these classical methods, with the choice of starting materials being crucial for the final substitution pattern.

The Gould-Jacobs Reaction: A Workhorse for 4,7-Dichloroquinoline Synthesis

The Gould-Jacobs reaction is a widely used and reliable method for the synthesis of 4-hydroxyquinolines, which can then be readily converted to the corresponding 4-chloroquinolines. The commercial production of 4,7-dichloroquinoline has been largely based on this methodology[4]. The general approach involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, decarboxylation, and finally, chlorination.

This protocol is adapted from Organic Syntheses, a testament to its reliability and scalability.

-

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

-

In a 500-mL round-bottomed flask, combine m-chloroaniline (127.5 g, 1.0 mole) and ethyl ethoxymethylenemalonate (233 g, 1.1 moles).

-

Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol generated to evaporate.

-

The resulting warm product is used directly in the next step.

-

-

Step 2: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

-

In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to vigorous boiling (approx. 250 °C).

-

Carefully pour the product from Step 1 through the condenser into the boiling Dowtherm A.

-

Continue heating for 1 hour, during which the cyclized product will crystallize.

-

Cool the mixture, filter the solid, and wash with two 400-mL portions of petroleum ether to remove impurities.

-

Mix the air-dried filter cake with 1 L of 10% aqueous sodium hydroxide and reflux vigorously for approximately 1 hour until all the solid dissolves.

-

Cool the saponification mixture and separate the aqueous solution from any residual oil.

-

Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid.

-

Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water. The yield is typically 85-98%.

-

-

Step 3: Synthesis of 4,7-Dichloroquinoline

-

Suspend the air-dried acid from Step 2 in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and reflux condenser.

-

Boil the mixture for 1 hour under a stream of nitrogen to remove any residual water.

-

Cool the clear solution to room temperature and add phosphorus oxychloride (90 mL, 0.98 mole).

-

Heat the mixture to 135-140 °C and stir for 1 hour.

-

Cool the reaction mixture and pour it into a separatory funnel.

-

Rinse the flask with ether and add the rinsings to the separatory funnel.

-

Wash the organic layer with three 500-mL portions of 10% hydrochloric acid.

-

Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from petroleum ether to obtain pure 4,7-dichloroquinoline (m.p. 84-85 °C).

-

Classical Named Reactions for Dichloroquinoline Synthesis

Other classical methods for quinoline synthesis can also be adapted to produce dichloroquinoline isomers.

-

Combes Synthesis: This acid-catalyzed condensation of an aniline with a β-diketone is a straightforward method for preparing 2,4-disubstituted quinolines. For example, the reaction of m-chloroaniline with acetylacetone yields 2,4-dimethyl-7-chloroquinoline[5][6].

Anticancer Activity

In recent years, dichloroquinoline derivatives have emerged as promising anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways.

-

Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Several studies have shown that dichloroquinoline derivatives can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[7][8]

-

Induction of Apoptosis via Reactive Oxygen Species (ROS): Some dichloroquinoline-chalcone hybrids have been shown to induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS). The resulting oxidative stress can damage cellular components and trigger programmed cell death.

-

Other Mechanisms: Dichloroquinoline derivatives have also been reported to act as topoisomerase inhibitors and to interfere with other kinase signaling pathways, highlighting their potential for a broad range of anticancer applications.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 9 | MCF-7 (Breast) | 21.41 | [9] |

| HCT-116 (Colon) | 21.41 | [9] | |

| HeLa (Cervical) | 21.41 | [9] | |

| Compound 3 | HCT-116 (Colon) | 23.39 | [9] |

| HeLa (Cervical) | 50.03 | [9] | |

| Compound 8 | HeLa (Cervical) | 51.67 | [9] |

| 4,7-dichloroquinoline derivative | P. falciparum (CQ-sensitive) | 0.0067 | [10] |

| 4,7-dichloroquinoline derivative | P. falciparum (CQ-resistant) | 0.0085 | [10] |

Antibacterial and Antifungal Activities

The versatile dichloroquinoline scaffold has also shown promise in the development of new antimicrobial agents.

-

Antibacterial Activity: Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is still under investigation but may involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the quinoline ring and its side chains are critical for antibacterial potency.[3]

-

Antifungal Activity: Dichloroquinoline derivatives have also been evaluated for their antifungal properties, with some compounds showing activity against clinically relevant fungi such as Candida albicans. The proposed mechanisms include the disruption of fungal cell membranes and the inhibition of key enzymes involved in fungal growth and proliferation.[3]

Conclusion and Future Directions

From its serendipitous rediscovery as a potent antimalarial to its current status as a privileged scaffold in medicinal chemistry, the dichloroquinoline core has had a profound impact on human health. The synthetic versatility of this heterocyclic system, coupled with its diverse pharmacological profile, ensures its continued relevance in the quest for new and effective therapeutics.

Future research in this area will likely focus on several key aspects:

-

Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by dichloroquinoline derivatives will be crucial for the rational design of more potent and selective agents.

-

Overcoming Drug Resistance: The development of novel dichloroquinoline-based compounds that can circumvent existing resistance mechanisms in malaria, cancer, and infectious diseases is a high priority.

-

Expansion into New Therapeutic Areas: The broad biological activity of dichloroquinolines suggests their potential for application in other diseases, such as viral infections and neurodegenerative disorders.

-

Development of Advanced Synthetic Methodologies: The discovery of new, more efficient, and environmentally friendly methods for the synthesis and functionalization of the dichloroquinoline core will continue to be an active area of research.

References

-

4,7-Dichloroquinoline - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

- Abo-Ashour, M. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

-

4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]

- Boyd, A. M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14136-14151.

- Dorababu, A. (2021). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 354(3), e2000232.

-

Combes Quinoline Synthesis. (n.d.). Retrieved January 25, 2026, from [Link]

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

History of antimalarial drugs | Medicines for Malaria Venture. (n.d.). Retrieved January 25, 2026, from [Link]

- Jadhav, S. B., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 11(10), 4768-4780.

- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

-

Doebner-von Miller Synthesis. (n.d.). Retrieved January 25, 2026, from [Link]

- Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4765.

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

- Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives. (1971). Journal of Medicinal Chemistry, 14(3), 265-266.

-

In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives - Annex Publishers. (2015). Retrieved January 25, 2026, from [Link]

-

Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing). (2018). Retrieved January 25, 2026, from [Link]

-

Connectivity Map Analysis Indicates PI3K/Akt/mTOR Inhibitors as Potential Anti-Hypoxia Drugs in Neuroblastoma - ScienceOpen. (2021, June 4). Retrieved January 25, 2026, from [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. (2017). Retrieved January 25, 2026, from [Link]

-

Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020, February 3). Retrieved January 25, 2026, from [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021, September 23). Retrieved January 25, 2026, from [Link]

-

lines ic50 values: Topics by Science.gov. (n.d.). Retrieved January 25, 2026, from [Link]

-

2,4-Dichloroquinoline - PMC. (2007, September 29). Retrieved January 25, 2026, from [Link]

-

(PDF) 2,4-Dichloroquinoline - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (2006, February 17). Retrieved January 25, 2026, from [Link]

Sources

- 1. 2,4-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dichloro-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-3-methylquinoline, a halogenated heterocyclic compound. While specific experimental data for this molecule is not extensively available in public literature, this document, grounded in established principles of organic chemistry and data from analogous structures, offers a robust scientific profile. We will cover its core physicochemical properties, a proposed synthetic route based on the well-established Friedländer synthesis, and an in-depth discussion of its expected spectroscopic characteristics. Furthermore, we will explore potential applications in drug discovery and materials science by drawing parallels with other biologically active quinoline derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential utility of this and related quinoline compounds.

Introduction to this compound

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a key structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of substituents, such as halogens and alkyl groups, can significantly modulate the electronic, steric, and pharmacokinetic properties of the quinoline ring system. The presence of two chlorine atoms in this compound is anticipated to enhance its lipophilicity and introduce specific electronic effects, while the methyl group at the 3-position can influence its metabolic stability and steric interactions with biological targets. Quinolone derivatives have a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N | [4] |

| Molecular Weight | 212.08 g/mol | [4] |

| CAS Number | 132118-32-2 | [4] |

| Appearance | White to orange to tan crystal or powder (predicted) | [5] |

| Melting Point | 162-163 °C (predicted based on 2,6-dichloroquinoline) | [5] |

| Boiling Point | Higher than 2,6-dichloroquinoline (172°C at 13 mmHg) due to the added methyl group (predicted) | [5] |

| Solubility | Poor in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | [6] |

Proposed Synthesis: The Friedländer Annulation

A highly plausible and efficient method for the synthesis of this compound is the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of the target compound, 2-amino-5-chlorobenzaldehyde and propionaldehyde would be suitable starting materials.

Caption: Proposed synthesis of this compound via Friedländer Annulation.

Experimental Protocol: A Hypothetical Workflow

The following protocol is a proposed methodology based on established Friedländer synthesis procedures.[7] Optimization of reaction conditions, such as catalyst, solvent, and temperature, would be necessary to achieve a high yield of the desired product.

-

Reaction Setup: To a solution of 2-amino-5-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add propionaldehyde (1.2 eq).

-

Catalysis: Introduce a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Expected Signatures)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline ring.

-

Aromatic Protons: Signals for the protons on the quinoline ring system are expected in the range of δ 7.0-8.5 ppm. The exact multiplicity and coupling constants will depend on their relative positions.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group is anticipated around δ 2.3-2.7 ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: Multiple signals for the aromatic carbons of the quinoline ring will appear in the downfield region, typically between δ 120-150 ppm. The carbons attached to the chlorine atoms and the nitrogen atom will be shifted further downfield.

-

Methyl Carbon: The carbon of the methyl group is expected to resonate in the upfield region, around δ 15-25 ppm.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) at m/z 212. Due to the presence of two chlorine atoms, characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺ will be observed, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl.[9]

-

Fragmentation: Common fragmentation pathways for quinolines include the loss of small molecules like HCN, and cleavage of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the region of 1600-1450 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed around 2950-2850 cm⁻¹.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations typically occur in the fingerprint region, between 800-600 cm⁻¹.

Potential Applications and Future Research Directions

The quinoline nucleus is a privileged scaffold in medicinal chemistry.[1][2] The specific substitution pattern of this compound suggests several avenues for future research.

-

Anticancer Activity: Many chlorinated quinoline derivatives have demonstrated potent anticancer activities. The presence of the chlorine atoms in this compound could enhance its potential as an anticancer agent.

-

Antimicrobial Properties: The quinoline core is found in several antibacterial and antifungal drugs. This compound could be investigated for its efficacy against various pathogens.

-

Kinase Inhibition: Substituted quinolines are known to be inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.

-

Materials Science: The rigid, aromatic structure of quinolines makes them interesting candidates for the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Further research should focus on the efficient synthesis and thorough biological evaluation of this compound to unlock its full potential.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on related chlorinated aromatic and heterocyclic compounds, it should be handled with care in a well-ventilated fume hood.[6][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a halogenated quinoline derivative with a molecular weight of 212.08 g/mol . While specific experimental data is limited, this guide has provided a scientifically grounded overview of its physicochemical properties, a plausible synthetic route, and its expected spectroscopic characteristics. The rich history of quinoline derivatives in medicinal chemistry and materials science suggests that this compound holds promise as a valuable compound for further investigation. The methodologies and predictions outlined herein provide a solid foundation for researchers to begin exploring the synthesis, characterization, and potential applications of this intriguing molecule.

References

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

PubChem. 2,6-Dichloroaniline. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

- Google Patents. Process for preparing 2,6-dicholoroquinoxaline.

-

PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

-

Alvarez-Suarez, J. M., et al. "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey." Food chemistry 189 (2015): 51-58. [Link]

-

Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

-

Alvarez-Suarez, J. M., et al. "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey." Food chemistry 189 (2015): 51-58. [Link]

-

International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

-

Bentham Science Publisher. A Review on Biological Activity of Quinoline-based Hybrids. [Link]

-

MDPI. Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. [Link]

-

Sphinix Knowledge House. An Overview: The biologically important quninoline derivatives. [Link]

-

The Good Scents Company. 2-methyl quinoline. [Link]

-

PubChem. 2-Chloro-6-methylquinoline-3-methanol. [Link]

-

Sphinix Knowledge House. An Overview: The biologically important quninoline derivatives. [Link]

-

PubChem. 2,6-Dichloroquinoline. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 5. WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents [patents.google.com]

- 6. CN1045002C - Preparation of 2,6-dichloroaniline - Google Patents [patents.google.com]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. 2,6-Dichloro-3-methylaniline(64063-37-2) 1H NMR spectrum [chemicalbook.com]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-6-methylquinolines

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds in modern organic synthesis.[1] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2] The reaction's broad functional group tolerance, mild conditions, and the commercial availability and low toxicity of its boronic acid reagents make it a preferred strategy for creating biaryl and heteroaryl-aryl scaffolds.[3][4]

Among the vast array of heterocyclic structures vital to drug discovery, the quinoline nucleus is a prominent scaffold found in numerous therapeutic agents.[5][6] Specifically, the 3-arylquinoline motif is a key structural component in molecules with diverse biological activities, including potential anticancer properties.[7][8] The targeted synthesis of 3-aryl-6-methylquinolines via Suzuki-Miyaura coupling offers a direct and efficient route to novel compounds with significant potential for drug development programs.[9][10]

This application note provides a comprehensive guide for researchers engaged in the synthesis of 3-aryl-6-methylquinolines using 3-chloro-6-methylquinoline as the electrophilic partner. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, present data on condition optimization, and provide expert insights into troubleshooting common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][11] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (3-chloro-6-methylquinoline) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[12][14] The palladium inserts into the carbon-chlorine bond, forming a square planar Pd(II) intermediate. The use of bulky, electron-rich phosphine ligands on the palladium center can facilitate this step for challenging substrates like heteroaryl chlorides.[15][16]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the Pd(II) complex. The presence of a base is crucial, as it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[3][17]

-

Reductive Elimination: The final step is the reductive elimination from the diaryl-palladium(II) intermediate. The two organic fragments (the quinoline and the aryl group) couple to form the desired C-C bond of the product, 3-aryl-6-methylquinoline. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[2][18]

Caption: The Palladium Catalytic Cycle for Suzuki-Miyaura Coupling.

Recommended Materials and Protocol

Reagents and Equipment

| Reagent / Equipment | Grade / Specification | Supplier Recommendation | Notes |

| 3-Chloro-6-methylquinoline | >97% | Commercially Available | Store in a desiccator. |

| Arylboronic Acid | >95% | Commercially Available | Check for stability; some are prone to protodeboronation.[2] |

| Palladium Catalyst | e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄ | Commercially Available | Air-stable catalysts like Pd(dppf)Cl₂ are recommended. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Anhydrous, >99% | Base choice can significantly impact yield; must be finely powdered.[12] |

| Solvent | 1,4-Dioxane, Toluene, DMF | Anhydrous, <50 ppm H₂O | Use of an organic solvent with water is common.[2] |

| Degassing System | Schlenk line or Glovebox | Standard Laboratory | Essential for removing oxygen which can deactivate the catalyst. |

| Reaction Vessel | Schlenk flask or sealed vial | Appropriate for scale | Must be oven-dried before use. |

| Magnetic Stirrer/Hotplate | Standard Laboratory | --- | Ensure vigorous stirring, especially for heterogeneous mixtures.[2] |

| TLC Plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |

| Purification System | Flash Chromatography | Standard Laboratory | Silica gel is typically used for purification. |

Step-by-Step Experimental Protocol

This protocol describes a representative coupling of 3-chloro-6-methylquinoline with a generic arylboronic acid.

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-6-methylquinoline (1.0 mmol, 1 equiv.).

-

Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.).

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

-

Add the base, for example, potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

-

-

Atmosphere Control:

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[19]

-

-

Solvent Addition and Reaction:

-

Reaction Monitoring:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

-

Workup Procedure:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-methylquinoline.

-

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling, especially with challenging heteroaryl chlorides, is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[21][22] Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more forcing conditions or highly active catalyst systems to facilitate the rate-determining oxidative addition step.[16][23]

Below is a summary table illustrating the effect of different parameters on the reaction outcome. These conditions are representative and should be used as a starting point for optimization.

| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference / Notes |

| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate | Classic conditions, may be sluggish for chlorides.[1] |

| 2 | Pd(dppf)Cl₂ (3) | dppf | K₃PO₄ (2) | 1,4-Dioxane | 90 | Good | dppf is an effective ligand for many heteroaryl couplings.[14][15] |

| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | High | Buchwald ligands (e.g., SPhos) are excellent for aryl chlorides. |

| 4 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | t-AmylOH | 110 | Very High | Stronger base and specialized ligand for difficult couplings. |

| 5 | NiCl₂(dppp) (10) | dppp | K₃PO₄ (2) | Dioxane | 80 | Variable | Nickel catalysts can be a cost-effective alternative for chlorides.[12] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently reactive aryl chloride.3. Poor quality or wet reagents/solvent. | 1. Ensure thorough degassing; use a fresh catalyst batch.2. Switch to a more electron-rich, bulky phosphine ligand (e.g., a Buchwald ligand); increase temperature.[14][23]3. Use anhydrous solvents and oven-dried, finely powdered base. |